molecular formula C27H28ClFN2OS B15073706 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine

Cat. No.: B15073706
M. Wt: 483.0 g/mol
InChI Key: IEAKXXNRGSLYTQ-UHFFFAOYSA-N
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Description

SSR125543 is a selective corticotropin-releasing factor type 1 receptor antagonist. This compound has been studied for its potential to mitigate the effects of stress and anxiety-related disorders, such as post-traumatic stress disorder. It has shown promise in preclinical studies for its ability to attenuate cognitive deficits and normalize neuronal excitability .

Preparation Methods

The synthesis of SSR125543 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods for SSR125543 are proprietary and not widely disclosed in public literature. the compound is typically synthesized through a series of organic reactions that ensure high purity and yield .

Chemical Reactions Analysis

SSR125543 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are common, where halogens like chlorine or bromine are used as reagents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SSR125543 has been extensively studied for its potential therapeutic applications:

Mechanism of Action

SSR125543 exerts its effects by selectively antagonizing corticotropin-releasing factor type 1 receptors. This action prevents the binding of corticotropin-releasing factor, thereby inhibiting the downstream signaling pathways involved in stress responses. The compound normalizes hippocampal neuronal excitability, which is often impaired by stress .

Comparison with Similar Compounds

SSR125543 is compared with other compounds such as paroxetine and d-cycloserine, which have demonstrated clinical efficacy against post-traumatic stress disorder. Unlike these compounds, SSR125543 specifically targets corticotropin-releasing factor type 1 receptors, making it unique in its mechanism of action. Similar compounds include:

SSR125543 stands out due to its selective targeting of corticotropin-releasing factor type 1 receptors, offering a distinct approach to managing stress-related disorders.

Properties

IUPAC Name

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAKXXNRGSLYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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